molecular formula C15H18N2O2S B2702699 N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide CAS No. 1797803-05-4

N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2702699
CAS No.: 1797803-05-4
M. Wt: 290.38
InChI Key: PYYXNWQEYNLTDH-UHFFFAOYSA-N
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Description

N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative offered for investigational purposes. Compounds within the indole-2-carboxamide class have demonstrated significant potential in pharmacological research, particularly as novel anti-mycobacterial agents. Research indicates that indole-2-carboxamides can inhibit Mycobacteria membrane protein large 3 (MmpL3), an essential transporter required for the translocation of mycolic acids to the mycobacterial cell envelope . This mechanism makes these compounds potent against a panoply of mycobacterial species, including Mycobacterium abscessus complex and Mycobacterium tuberculosis , with lead compounds showing minimal cytotoxicity and high selectivity indices in cellular models . Beyond antimicrobial applications, the indole-2-carboxamide scaffold is versatile and has been identified as an effective core structure for the design of agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, a key target for pain and inflammation research . Furthermore, optimized indole-2-carboxamide derivatives have shown promising antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, by interfering with the homeostasis of the parasite's digestive vacuole . The broad biological potential of indole derivatives is well-established, encompassing antiviral, anti-inflammatory, and anticancer activities . This compound is presented as a chemical tool for researchers to explore these and other novel biological pathways. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-19-15(6-7-20-10-15)9-16-14(18)13-8-11-4-2-3-5-12(11)17-13/h2-5,8,17H,6-7,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYXNWQEYNLTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the methoxytetrahydrothiophene intermediate. This intermediate is then reacted with an indole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of indole derivatives, including N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide. The compound has demonstrated efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Therapy

A recent study synthesized a series of indole-based compounds that exhibited notable antiproliferative activity. For instance, compounds derived from indole-2-carboxamides showed effective inhibition against human tumor cells with GI50 values ranging from 15.72 μM to 66 nM, indicating a promising therapeutic index for further development in cancer treatment .

Antimycobacterial Properties

This compound has been evaluated for its activity against Mycobacterium tuberculosis and other mycobacterial species. The compound targets the MmpL3 transporter, crucial for mycolic acid transport in the bacterial cell envelope.

Case Study: Targeting MmpL3

Research has shown that indole-2-carboxamides can inhibit MmpL3 effectively, displaying minimal cytotoxicity against human cells while maintaining potent activity against various mycobacterial strains. Compounds in this class have been reported to have MIC values as low as 0.012 μM against drug-sensitive and multidrug-resistant strains .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor, particularly targeting fructose-1,6-bisphosphatase (FBPase), which plays a role in gluconeogenesis. Inhibiting this enzyme can be beneficial in managing metabolic disorders such as diabetes.

Case Study: FBPase Inhibition

A series of N-arylsulfonyl-indole-2-carboxamide derivatives were identified as potent FBPase inhibitors, demonstrating IC50 values that suggest their utility in metabolic regulation . This highlights the versatility of indole derivatives in addressing both cancer and metabolic diseases.

Antimicrobial Activity

In addition to its anticancer and antimycobacterial properties, this compound has shown antimicrobial effects against a range of pathogenic bacteria.

Case Study: Broad-Spectrum Antimicrobial Effects

Studies on thiazolyl-indole derivatives revealed significant antimicrobial activity against various bacterial strains, suggesting that modifications to the indole structure can enhance efficacy against resistant pathogens .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substitution patterns on the indole ring influence biological activity significantly.

Table: Summary of SAR Findings

Compound VariantActivityMechanism
4,6-Difluoro IndoleHigh potency against MtbMmpL3 inhibition
Chlorinated DerivativesEnhanced antiproliferativeCell cycle arrest
Thiazole ConjugatesBroad-spectrum antimicrobialEnzyme inhibition

Mechanism of Action

The mechanism of action of N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Anticancer Potential

  • Benzimidazole-linked analogues (e.g., Compound 23, ): Designed as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, targeting immunomodulatory pathways in cancer.

Physicochemical Properties

Compound Name Substituent Melting Point (°C) Key Property/Activity Reference
N-(4-Chlorophenyl)-1H-indole-2-carboxamide 4-Chlorophenyl Not reported Osteosarcoma cytotoxicity
Compound 23 () Benzimidazole-methyl-benzyl 231–233 IDO1 inhibition
7-Fluoro-N-[(5-methylfuran-2-yl)methyl]-... Fluorophenyl, furan-methyl, isopropyl Not reported Structural diversity for SAR
N-[(3-Methoxythiolan-3-yl)methyl]-... (Target) 3-Methoxythiolane Not reported Hypothesized redox modulation N/A

SAR: Structure-activity relationship.

Biological Activity

N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Indole Ring : A bicyclic structure that is known for its diverse biological activity.
  • Carboxamide Group : Contributes to the compound's solubility and interaction with biological targets.
  • Methoxythiolan Substituent : Imparts unique chemical properties that may enhance biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, including TRPV1 (transient receptor potential vanilloid 1), which is involved in pain perception and inflammatory responses . This interaction may lead to analgesic effects.
  • Antimicrobial Activity : Indole derivatives have demonstrated significant antimicrobial properties, particularly against drug-resistant strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Description Reference
TRPV1 AntagonismExhibits antagonist activity towards TRPV1 receptors, potentially reducing pain.
Antimicrobial ActivityEffective against multidrug-resistant strains, showing MIC values as low as 0.012 μM.
Anticancer ActivityInduces apoptosis in various cancer cell lines, affecting cell cycle progression.
Synergistic EffectsShows enhanced efficacy when combined with other antibiotics like rifampin.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of indole derivatives, this compound was tested against Mycobacterium tuberculosis. The compound demonstrated exceptional activity, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a novel treatment for tuberculosis .

Case Study 2: Pain Management

A preclinical trial assessed the analgesic effects of this compound in models of chronic pain. Results indicated a marked reduction in pain behaviors in treated subjects compared to controls, suggesting its viability as a therapeutic agent for pain management .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[(3-Methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide and its analogs?

Methodological Answer: The synthesis typically involves coupling indole-2-carboxylic acid derivatives with substituted amines. For example:

  • Step 1: Activate the indole-2-carboxylic acid using coupling reagents like EDCI/HOBt or DCC ().
  • Step 2: React with amines (e.g., 3-methoxythiolan-3-ylmethylamine) under reflux in aprotic solvents (e.g., DCM, DMF) ().
  • Step 3: Purify via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ().
    Yields range from 30% to 56%, depending on substituent steric effects and reaction optimization ().

Q. How is the structural integrity of this compound validated?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: Confirm substituent positions via 1H/13C NMR chemical shifts (e.g., indole NH at δ ~12 ppm; thiolan methoxy at δ ~3.3 ppm) ().
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peaks with <5 ppm error) ().
  • X-ray Crystallography: Resolve 3D conformation (e.g., dihedral angles between indole and thiolan rings) ().

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antioxidant Activity: Use DPPH (radical scavenging) and FRAP (reducing power) assays. For example, IC50 values for analogs range from 12–25 µM ().
  • Antimicrobial Screening: Test against Mycobacterium tuberculosis using microplate Alamar Blue assays (MIC values reported for related compounds: 0.5–2 µg/mL) ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:

  • Modify Substituents: Halogenation (e.g., Cl, F) on the indole ring enhances antimicrobial activity (). Methoxy groups on the thiolan ring improve solubility but may reduce membrane permeability ().
  • Key Finding: In dopamine D3 receptor ligands, elongation of the alkyl chain between indole and the substituent improved selectivity (e.g., Ki values <1 nM for D3R vs. >100 nM for D2R) ().

Table 1: Bioactivity Data for Analogous Compounds

Compound IDActivity (IC50/MIC)Assay TypeReference
3j ()12 µMDPPH
11b ()0.5 µg/mLMycobacterium
29 ()56% yieldSynthetic yield

Q. How can computational modeling predict binding modes or pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3PBL for D3R) to model interactions. Key residues: Asp110 (salt bridge with indole NH) ().
  • ADMET Prediction: SwissADME predicts moderate BBB permeability (logBB = 0.2) and CYP3A4 metabolism due to methoxy groups ().

Q. How should researchers resolve contradictions in biological data (e.g., varying IC50 values)?

Methodological Answer:

  • Standardize Assays: Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time ().
  • Validate Purity: Use HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) ().
  • Mechanistic Studies: Perform ROS scavenging kinetics or time-kill assays to confirm dose-dependent effects ().

Q. What strategies improve synthetic yield and scalability?

Methodological Answer:

  • Optimize Stoichiometry: Use 1.2 equivalents of amine to drive coupling reactions to completion ().
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 12 h) and improve yields by 15–20% ().
  • Flow Chemistry: Scale up gram-scale synthesis with continuous purification ().

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